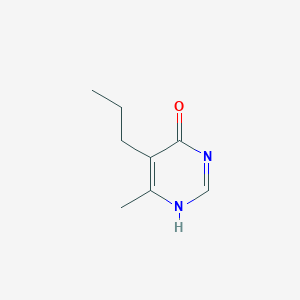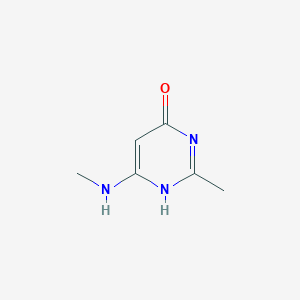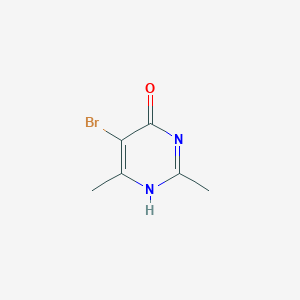
barium(2+);palladium(2+);dicarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium(2+);palladium(2+);dicarbonate is a complex compound that combines the properties of barium, palladium, and carbonate ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of barium(2+);palladium(2+);dicarbonate can be achieved through a homogeneous precipitation method. This involves the reaction of barium chloride dihydrate (BaCl₂·2H₂O) with sodium hydroxide (NaOH) and urea (NH₂)₂CO in the presence of different guide reagents . The reaction conditions, such as temperature, pH, and concentration of reagents, are optimized using response surface methodology (RSM) and central composite design (CCD) to obtain high-purity barium carbonate powders.
Industrial Production Methods
Industrial production of this compound may involve similar precipitation methods on a larger scale. The process would require precise control of reaction conditions to ensure consistent product quality. The use of advanced techniques such as high gravity technology, liquid phase precipitation, and microemulsion methods can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Barium(2+);palladium(2+);dicarbonate undergoes various chemical reactions, including:
Oxidation and Reduction: Palladium in the compound can participate in redox reactions, acting as a catalyst in processes such as hydrogenation and dehydrogenation.
Substitution: The carbonate ions can be substituted by other anions in solution, leading to the formation of different barium and palladium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) and sodium borohydride (NaBH₄) are used.
Substitution: Reactions with acids like hydrochloric acid (HCl) can lead to the formation of barium chloride and palladium chloride.
Major Products Formed
Oxidation: Palladium oxide (PdO) and barium carbonate (BaCO₃).
Reduction: Palladium metal (Pd) and barium carbonate (BaCO₃).
Substitution: Barium chloride (BaCl₂) and palladium chloride (PdCl₂).
Applications De Recherche Scientifique
Barium(2+);palladium(2+);dicarbonate has several scientific research applications:
Materials Science: The compound can be used in the synthesis of bimetallic nanoparticles, which have applications in sensors, fuel cells, and environmental remediation
Environmental Chemistry: Barium carbonate is used in the removal of sulfate ions from wastewater, while palladium compounds are used in catalytic converters to reduce harmful emissions.
Mécanisme D'action
The mechanism of action of barium(2+);palladium(2+);dicarbonate involves the interaction of its components with various molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
Barium carbonate (BaCO₃): Used in similar applications such as sulfate removal and as a precursor in the synthesis of other barium compounds.
Palladium chloride (PdCl₂): Widely used in catalysis and as a precursor for other palladium compounds.
Barium sulfate (BaSO₄): Used as a contrast agent in medical imaging and in industrial applications as a filler and pigment.
Uniqueness
Barium(2+);palladium(2+);dicarbonate is unique due to its combination of barium and palladium, which imparts both catalytic and chemical reactivity properties
Propriétés
IUPAC Name |
barium(2+);palladium(2+);dicarbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O3.Ba.Pd/c2*2-1(3)4;;/h2*(H2,2,3,4);;/q;;2*+2/p-4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXIBAPFNPIUGD-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[Pd+2].[Ba+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BaO6Pd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-{4,5-bis[(4-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B7804362.png)




